molecular formula C26H26N4OS B2631316 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 335400-05-0

2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2631316
CAS No.: 335400-05-0
M. Wt: 442.58
InChI Key: NZQDEHVVDAHUCW-UHFFFAOYSA-N
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Description

1.1. Structural Overview of 2-[(4,5-Dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide This compound features a 1,2,4-triazole core substituted with two benzyl groups at positions 4 and 5, a sulfanyl (-S-) group at position 3, and an acetamide moiety linked to a 4-ethylphenyl group. Similar compounds are often intermediates in synthesizing heterocyclic pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-2-20-13-15-23(16-14-20)27-25(31)19-32-26-29-28-24(17-21-9-5-3-6-10-21)30(26)18-22-11-7-4-8-12-22/h3-16H,2,17-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQDEHVVDAHUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335400-05-0
Record name 2-((4,5-DIBENZYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-ETHYLPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or iodine (I₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its triazole ring is particularly interesting for its stability and reactivity.

Biology

Biologically, 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has been investigated for its potential antimicrobial and antifungal activities. The triazole ring is known to interact with biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for treating diseases like cancer or infections.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzymes or disrupting biological pathways. The benzyl groups may enhance its binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Key Differences: Replaces the dibenzyl groups with ethyl and 3-pyridinyl substituents on the triazole. Pharmacological Target: Modulates calmodulin activity, impacting sensory functions in biological systems .
  • N-(4-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide: Key Differences: Substitutes dibenzyl groups with phenyl groups and positions the acetamide on a phenyl ring instead of 4-ethylphenyl.

Analogues with Modified Heterocyclic Cores

  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide):
    • Key Differences : Replaces the triazole with an oxazole ring and introduces a phenylethyl group.
    • Pharmacological Target : Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interactions .
    • Activity : Reduces pro-inflammatory cytokine production in macrophages, suggesting anti-inflammatory applications .

Substituent-Driven Variations

  • Allylsulfanyl and Methoxy Derivatives (e.g., (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine):
    • Key Differences : Incorporates allylsulfanyl and methoxybenzylidene groups, enhancing solubility and membrane permeability.
    • Activity : Methoxy groups improve bioavailability, while the allylsulfanyl moiety may influence redox-sensitive pathways .
  • Chlorophenyl and Sulfonyl Derivatives (e.g., N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide): Key Differences: Replaces sulfanyl with a sulfonyl group and introduces a nitro substituent.

Pharmacological and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

  • Benzyl vs. Phenyl Groups : Dibenzyl substituents (target compound) may increase lipophilicity compared to diphenyl derivatives, affecting blood-brain barrier penetration .
  • Sulfanyl vs.
  • Ethylphenyl vs. Pyridinyl : The 4-ethylphenyl group (target compound) enhances hydrophobic interactions, whereas VUAA1’s pyridinyl group introduces hydrogen-bonding capability .

Biological Activity

The compound 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide , also known as V004-8580, belongs to a class of organic compounds characterized by a triazole ring and a sulfanyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C29H26N4O2S
  • Molecular Weight : 494.62 g/mol
  • IUPAC Name : this compound
  • LogP : 6.005 (indicating high lipophilicity)
  • Water Solubility : LogSw -5.92 (poorly soluble in water)

Structural Features

The compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
  • Ethylphenyl Moiety : Contributes to structural diversity and may influence pharmacological properties.

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Compounds containing triazole rings have shown effectiveness against bacterial and fungal infections.
  • Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit key metabolic enzymes, potentially modulating metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on sulfanyltriazoles revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) with IC50 values as low as 6.2 μM .
    • Another study highlighted the anticancer potential of triazole derivatives against breast cancer cells (T47D), showing promising results with IC50 values of 27.3 μM .
  • Antimicrobial Activity :
    • Compounds structurally similar to this compound have been reported to possess significant antibacterial properties, outperforming standard antibiotics in some cases .
  • Enzyme Inhibition Studies :
    • Research has indicated that triazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological disorders .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityUnique Features
2-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-4H-cyclopenta[d]Contains cyclopentane ringAntimicrobialFluorine substitution enhances lipophilicity
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazideSimilar triazole structureAntifungalHydrazide functionality may alter reactivity
2-(benzothiophenesulfonyl)-N-(pyridinyl)acetamideDifferent aromatic systemsAnticancerPyridine ring contributes to unique binding properties

Q & A

Q. How can crystallographic data address challenges in polymorph identification?

  • Strategies :
  • High-throughput screening (HTS) to identify stable polymorphs using solvents of varying polarity .
  • Synchrotron X-ray diffraction resolves subtle conformational differences between polymorphs .
  • Thermal analysis (DSC/TGA) correlates crystal packing with melting points .

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